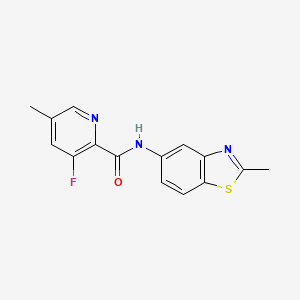
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine derivative that contains a benzothiazole moiety and a carboxamide group. The synthesis method of this compound is complex and involves several steps.
作用機序
The mechanism of action of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the pathogenesis of various diseases. This compound has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptotic pathways. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has shown significant inhibitory activity against certain enzymes that are involved in the pathogenesis of various diseases. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability.
将来の方向性
There are several future directions for the research on 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide. One of the major directions is the development of more efficient synthesis methods for this compound. This will enable researchers to produce larger quantities of this compound and facilitate its use in various scientific research applications. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Furthermore, the investigation of the mechanism of action of this compound and its interaction with other enzymes and proteins may provide valuable insights into its potential applications in various fields of scientific research.
合成法
The synthesis of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves several steps. The starting material for the synthesis is 2-methyl-1,3-benzothiazole-5-carboxylic acid, which is converted into its acid chloride derivative using thionyl chloride. The acid chloride derivative is then reacted with 3-fluoro-5-methylpyridine-2-amine in the presence of a base to form the intermediate compound. The intermediate compound is then treated with N-methylpiperazine and triethylamine to form the final product.
科学的研究の応用
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes that are involved in the pathogenesis of various diseases. This compound has also shown potential as an anticancer agent due to its ability to induce cell death in cancer cells.
特性
IUPAC Name |
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-8-5-11(16)14(17-7-8)15(20)19-10-3-4-13-12(6-10)18-9(2)21-13/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLVJCWGGAOCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

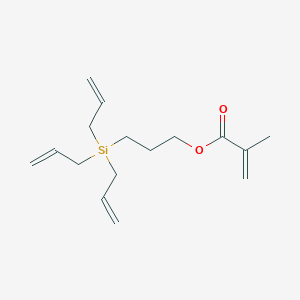

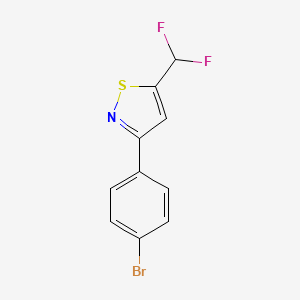
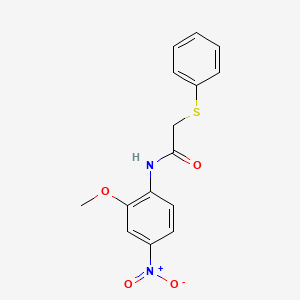
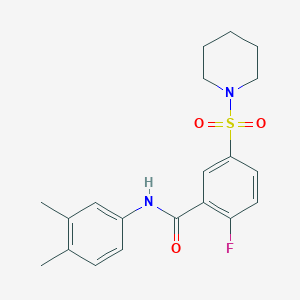
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
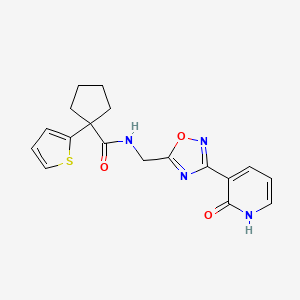
![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)
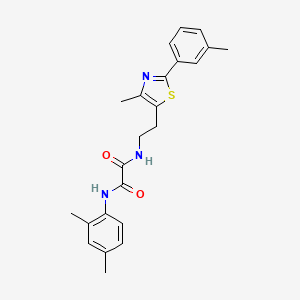

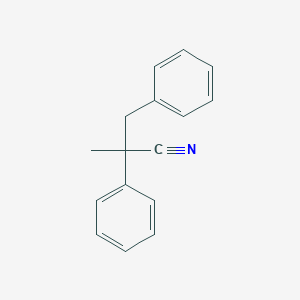
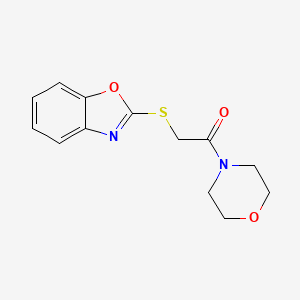
![A-Methyl-imidazo[1,2-A]pyridine-3-methanol](/img/structure/B2807550.png)